molecular formula C6H6ClN7 B13244100 4-Chloro-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B13244100
M. Wt: 211.61 g/mol
InChI Key: BWQFXVPVZZHHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine (CAS 1870652-77-9) is a heterocyclic organic compound with the molecular formula C6H6ClN7 and a molecular weight of 211.61 g/mol . This reagent belongs to a class of triazole-tethered triazines that are rationally designed as multitarget anticancer agents . These compounds are engineered to imitate the structural features of DNA-binding agents and non-hydroxamate matrix metalloproteinase (MMP) inhibitors . The planar, heteroaromatic system, featuring both triazine and triazole rings, is intended for potential intercalation between DNA strands, while the chloro group serves as a reactive site for further functionalization, making it a versatile building block in medicinal chemistry . Research into related triazole-triazine hybrids has demonstrated remarkable in vitro cytotoxicity against various cancer cell lines, including HCT-116 (colorectal), PC3 (prostate), A549 (lung), and MCF-7 (breast) cells, highlighting the potential of this scaffold in developing novel anticancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6ClN7

Molecular Weight

211.61 g/mol

IUPAC Name

4-chloro-6-(2-methyltriazol-4-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H6ClN7/c1-14-9-2-3(13-14)4-10-5(7)12-6(8)11-4/h2H,1H3,(H2,8,10,11,12)

InChI Key

BWQFXVPVZZHHOW-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Biological Activity

4-Chloro-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core substituted with a chlorinated triazole moiety. Its molecular formula is C7H8ClN5C_7H_8ClN_5, and it exhibits unique properties that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Cytotoxicity Testing :
In vitro studies have demonstrated that this compound shows promising anticancer properties against several human cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.2Induces apoptosis via mitochondrial pathway
MCF7 (breast cancer)22.6Inhibits cell cycle progression at G1 phase
A549 (lung cancer)18.7Disrupts microtubule dynamics

These results suggest that the compound may interfere with critical cellular processes leading to cancer cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, particularly G1 phase.
  • Microtubule Disruption : Similar to known chemotherapeutics like taxanes, it may alter microtubule dynamics which is crucial for mitosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., Annexin V positivity) .
  • MCF7 Breast Cancer Model : In another study involving MCF7 cells, the compound was shown to downregulate cyclin D1 expression, indicating its role in cell cycle regulation .
  • A549 Lung Cancer Study : The compound's ability to disrupt microtubule assembly was confirmed through immunofluorescence assays which demonstrated altered tubulin polymerization patterns post-treatment .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities between the target compound and related triazin-2-amines:

Compound Name Position 4 Substituent Position 6 Substituent Key Features
Target Compound Cl 2-Methyl-2H-1,2,3-triazol-4-yl Unique triazole group enhances polarity and potential hydrogen bonding
6-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 1, ) 4-Methylpiperazin-1-yl 4-Chlorophenyl Aryl group contributes to H4 receptor antagonism; chlorophenyl enhances lipophilicity
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2, ) 4-Methylpiperazin-1-yl 1-(2,3-Dichlorophenoxy)propyl Phenoxyalkyl chain enhances CNS penetration and procognitive effects
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine () Methylthio 2-Thienyl Thiophene and methylthio groups improve metabolic stability
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine () Cl Piperidin-1-yl Piperidine substitution balances basicity and solubility

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~250–270 g/mol) is comparable to analogs in –3, suggesting similar pharmacokinetic profiles .
  • LogP : The triazole’s polarity likely reduces logP compared to lipophilic groups like chlorophenyl () or methylthio (), which could influence tissue distribution .

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